molecular formula C6H3F3IN B1323149 3-Iodo-5-(trifluoromethyl)pyridine CAS No. 1214333-22-8

3-Iodo-5-(trifluoromethyl)pyridine

Cat. No.: B1323149
CAS No.: 1214333-22-8
M. Wt: 272.99 g/mol
InChI Key: FSVVTJSZBKCGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H3F3IN and its molecular weight is 272.99 g/mol. The purity is usually 95%.
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Scientific Research Applications

Halogen Exchange and Electrophilic Substitution

Research indicates that halogen exchange processes involving 3-Iodo-5-(trifluoromethyl)pyridine can be conducted efficiently. For example, 2-chloro-6-(trifluoromethyl)pyridine can be converted into its 3-iodo derivative through a reaction involving lithium diisopropylamide and iodine. These iodo compounds are useful as starting materials for further chemical manipulations, such as halogen/metal exchange and electrophilic trapping (Mongin, Tognini, Cottet, & Schlosser, 1998).

Spectroscopic and Structural Characterization

This compound derivatives have been studied for their spectroscopic properties and structural characteristics. For instance, the interaction product of 5-trifluoromethyl-pyridine-2-thione with iodine has been investigated, revealing a complex formation studied through UV-spectroscopy and X-ray diffraction (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).

Trifluoromethyl Substitution

The trifluoromethyl group substitution on pyridines, including this compound, has been explored. Such substitutions can be achieved by displacing iodide with (trifluoromethyl)copper generated in situ, a process that has been successfully applied to the pyridine series (Cottet & Schlosser, 2002).

Functionalization of Pyridines

Functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines has been studied, demonstrating the versatility of such compounds in chemical syntheses. This includes conversion into carboxylic acids and selective deprotonation followed by carboxylation at specific positions (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).

Spectroscopic Analysis and Applications

In-depth spectroscopic analysis, such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, has been applied to trifluoromethyl pyridine derivatives. These studies contribute significantly to understanding the molecular structure and potential applications in various fields, including pharmaceuticals and agrochemicals (Vural & Kara, 2017).

Safety and Hazards

The safety information for 3-Iodo-5-(trifluoromethyl)pyridine suggests avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Trifluoromethylpyridines, including 3-Iodo-5-(trifluoromethyl)pyridine, have found applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Biochemical Analysis

Biochemical Properties

3-Iodo-5-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group and iodine atom contribute to its reactivity and binding affinity. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, this compound can form hydrogen bonds and halogen bonds with proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways involved in cell proliferation, apoptosis, and differentiation . Moreover, this compound has been reported to impact gene expression by binding to transcription factors and modifying their activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound can bind to the active sites of enzymes, blocking substrate access and preventing catalytic activity . This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, this compound can induce conformational changes in proteins, affecting their stability and function . The compound’s ability to form halogen bonds with biomolecules also plays a crucial role in its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation rates, and metabolic activity . These temporal effects are crucial for determining the compound’s suitability for various applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic potential . At higher doses, it can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a specific dosage range triggers significant physiological changes. Understanding the dosage effects is essential for determining the safe and effective use of this compound in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . These metabolic transformations can affect the compound’s pharmacokinetics and pharmacodynamics. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity, and metabolic activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications Its localization can influence its interactions with biomolecules and its overall biological activity

Properties

IUPAC Name

3-iodo-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3IN/c7-6(8,9)4-1-5(10)3-11-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVVTJSZBKCGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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